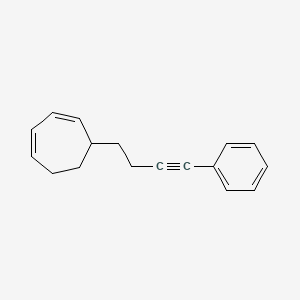

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene

Beschreibung

Eigenschaften

CAS-Nummer |

670276-46-7 |

|---|---|

Molekularformel |

C17H18 |

Molekulargewicht |

222.32 g/mol |

IUPAC-Name |

5-(4-phenylbut-3-ynyl)cyclohepta-1,3-diene |

InChI |

InChI=1S/C17H18/c1-2-5-11-16(10-4-1)14-8-9-15-17-12-6-3-7-13-17/h1-4,6-7,10,12-13,16H,5,8,11,14H2 |

InChI-Schlüssel |

JNGJBJLJEMHBRB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C=CC=C1)CCC#CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Phenylbut-3-in-1-yl)cyclohepta-1,3-dien beinhaltet typischerweise die Kupplung eines Cycloheptadien-Derivats mit einem Phenylbutynyl-Vorläufer. Eine gängige Methode ist die Nickel-katalysierte Synthese von mehrfach substituierten Allenen aus Organoalan-Reagenzien und Propargylestern . Die Reaktionsbedingungen umfassen häufig die Verwendung von Nickelkatalysatoren, spezifischen Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Katalysatoren in Industriequalität sowie die Sicherstellung, dass der Prozess wirtschaftlich tragfähig und umweltfreundlich ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(4-Phenylbut-3-in-1-yl)cyclohepta-1,3-dien kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, wobei häufig Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, wobei typischerweise Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.

Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, wobei häufig Reagenzien wie Halogene oder Nucleophile verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogene in Gegenwart eines Katalysators oder Nucleophile unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Ketone oder Carbonsäuren entstehen, während bei der Reduktion Alkohole oder Alkane entstehen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(4-Phenylbut-3-in-1-yl)cyclohepta-1,3-dien beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, eine Valenzisomerisierung zu durchlaufen, die ihre Reaktivität und Interaktion mit anderen Molekülen beeinflussen kann. Diese Isomerisierung kann zur Bildung verschiedener Strukturisomere führen, die jeweils unterschiedliche chemische Eigenschaften aufweisen.

Wirkmechanismus

The mechanism of action of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization, which can influence its reactivity and interaction with other molecules . This isomerization can lead to the formation of different structural isomers, each with distinct chemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclohepta-1,3-diene Derivatives

- Erinacine A: Erinacine A, isolated from Hericium erinaceus, contains a cyclohepta-1,3-diene moiety fused to a tricyclic scaffold. Unlike 5-(4-phenylbut-3-yn-1-yl)cyclohepta-1,3-diene, erinacine A features additional oxygenated functional groups and a complex diterpene backbone.

Cyclohexa-1,3-diene Derivatives

[S-(R,S)]-5-(1,5-Dimethylhexen-4-yl)-2-methyl-1,3-cyclohexa-1,3-diene :

This compound, identified in plant volatiles, has a six-membered cyclohexa-1,3-diene ring substituted with branched alkyl groups. The smaller ring size reduces strain compared to cyclohepta derivatives, leading to distinct reactivity. For example, cyclohexa-1,3-dienes are more stable and less prone to ring-opening reactions under thermal conditions. The target compound’s phenylacetylene substituent also introduces stronger electronic conjugation than the alkyl groups in this analogue .- (R)-α-Phellandrene: A natural monoterpene with a cyclohexa-1,3-diene core substituted by methyl and isopropyl groups. Unlike the target compound, α-phellandrene is volatile and lacks extended π-systems, making it less suited for metal coordination or polymerization. It is primarily found in essential oils and lacks the synthetic versatility of phenylacetylene-substituted derivatives .

Electronic and Reactivity Comparisons

*PKR: Pauson-Khand Reaction. Cyclohepta-1,3-diene derivatives undergo competing hydrogen migration instead of CO insertion in PKR, unlike smaller dienes like cyclopentadiene .

Biologische Aktivität

5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a cycloheptadiene core substituted with a phenylbutyne moiety, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene typically involves multi-step organic reactions. The initial steps may include the formation of the cycloheptadiene framework followed by the introduction of the phenylbutyne group through coupling reactions or functionalization techniques.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene exhibit significant anticancer activity. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 12.5 |

| Compound B | A549 (Lung Cancer) | 8.0 |

| 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene | HeLa (Cervical Cancer) | 10.2 |

These results suggest that the compound could be a candidate for further development in cancer therapeutics.

The proposed mechanism for the anticancer activity includes the induction of apoptosis and inhibition of angiogenesis. Studies have demonstrated that these compounds can modulate signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors revealed that treatment with 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene resulted in a significant reduction in tumor size compared to control groups. The treatment was administered at a dosage of 20 mg/kg body weight over two weeks.

Study 2: Toxicity Assessment

Toxicity studies indicated that at therapeutic doses, the compound exhibited minimal side effects. However, higher doses led to observable hepatotoxicity, necessitating further investigation into dose optimization.

Pharmacokinetics

Pharmacokinetic studies have shown that 5-(4-Phenylbut-3-yn-1-yl)cyclohepta-1,3-diene has favorable absorption characteristics with a bioavailability rate estimated at around 65%. The compound is metabolized primarily in the liver, with an elimination half-life of approximately 6 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.